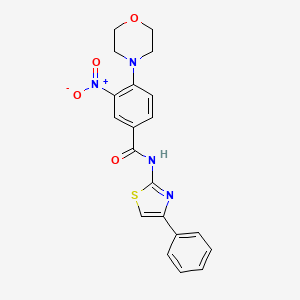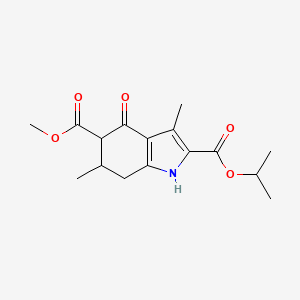![molecular formula C15H11IN4O2S B4231076 N-(4-iodophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4231076.png)
N-(4-iodophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
説明
N-(4-iodophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as IPTA and is a thioacetamide derivative with a pyridine ring and an oxadiazole moiety.
作用機序
The mechanism of action of IPTA is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. In cancer cells, IPTA has been shown to inhibit the activity of histone deacetylases, leading to cell cycle arrest and apoptosis. In fungal and bacterial cells, IPTA has been shown to inhibit the activity of specific enzymes involved in cell wall synthesis, leading to cell death.
Biochemical and Physiological Effects:
IPTA has been shown to exhibit various biochemical and physiological effects, depending on the application. In cancer cells, IPTA has been shown to induce cell cycle arrest and apoptosis, leading to tumor suppression. In fungal and bacterial cells, IPTA has been shown to inhibit cell wall synthesis, leading to cell death. In material science, IPTA has been used to synthesize novel materials with unique properties, such as high thermal stability and electrical conductivity.
実験室実験の利点と制限
One of the main advantages of IPTA is its versatility and potential for use in various fields. IPTA can be synthesized in large quantities and has been shown to exhibit potent biological activity, making it a valuable tool for drug discovery and development. However, one limitation of IPTA is its potential toxicity and side effects, which must be carefully evaluated in future studies.
将来の方向性
There are several future directions for research on IPTA. One potential direction is the development of IPTA-based drugs for the treatment of cancer, fungal infections, and bacterial infections. Another direction is the synthesis of novel materials using IPTA as a building block, which could have applications in various fields, such as electronics and energy storage. Additionally, further studies are needed to elucidate the mechanism of action and potential side effects of IPTA, which could inform the development of safer and more effective drugs.
科学的研究の応用
IPTA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, IPTA has been shown to exhibit anticancer, antifungal, and antibacterial properties. In material science, IPTA has been used to synthesize novel materials with unique properties. In organic synthesis, IPTA has been used as a reagent in various reactions to produce complex organic molecules.
特性
IUPAC Name |
N-(4-iodophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IN4O2S/c16-11-1-3-12(4-2-11)18-13(21)9-23-15-20-19-14(22-15)10-5-7-17-8-6-10/h1-8H,9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLJNWLFBYKDPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-chloro-2-methylphenyl)-2-[1-(2-methoxybenzoyl)-3-oxodecahydro-2-quinoxalinyl]acetamide](/img/structure/B4230997.png)


![N-bicyclo[2.2.1]hept-2-yl-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4231018.png)
![ethyl 4-[(3,4-dihydro-1(2H)-quinolinylacetyl)amino]benzoate](/img/structure/B4231021.png)
![N-cyclohexyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4231025.png)
![3-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-phenoxyphenyl)propanamide](/img/structure/B4231028.png)
![4-tert-butyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide](/img/structure/B4231033.png)

![1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B4231041.png)
![N-(2-fluorophenyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B4231063.png)
![N-(tert-butyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4231071.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide](/img/structure/B4231082.png)
![1-(4-fluorophenyl)-3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-2,5-pyrrolidinedione](/img/structure/B4231090.png)
